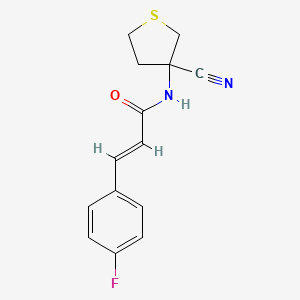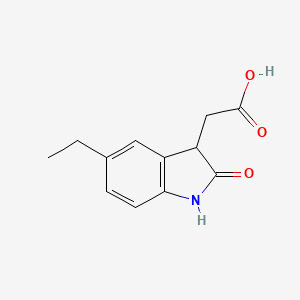
Acide 2-(5-éthyl-2-oxoindolin-3-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives It is characterized by the presence of an indolinone core structure, which is a fused bicyclic ring system consisting of a benzene ring fused to a pyrrole ring
Applications De Recherche Scientifique
2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
It’s reported that this compound has high gastrointestinal absorption, which could impact its bioavailability .
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid is a member of the class of oxindoles . It is a monocarboxylic acid, a member of indole-3-acetic acids, and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the condensation of an appropriate indole derivative with an acetic acid derivative. One common method involves the reaction of 5-ethylindole-2,3-dione with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the indole ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
Comparaison Avec Des Composés Similaires
- 2-(2-Oxoindolin-3-yl)acetic acid
- 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
- N-[2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide
Comparison: 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the ethyl group at the 5-position of the indole ring. This structural feature may influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the ethyl group may enhance its lipophilicity, potentially affecting its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
IUPAC Name |
2-(5-ethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(16)13-10/h3-5,9H,2,6H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIULERIIXYEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
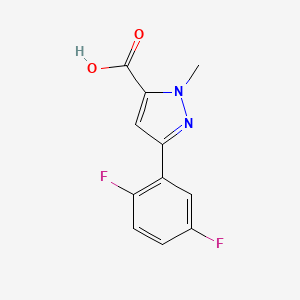
![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2448773.png)
![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)
![Methyl 2-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2448778.png)
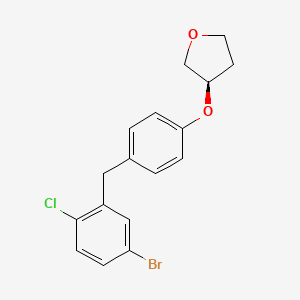
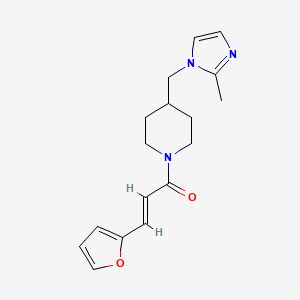
![4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2448786.png)
![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)
![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448788.png)

